6-Iodo-5-methoxynicotinic acid
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Overview
Description
6-Iodo-5-methoxynicotinic acid: is a chemical compound with the molecular formula C7H6INO3 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 6 and 5 of the pyridine ring are replaced by iodine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-5-methoxynicotinic acid typically involves the iodination of 5-methoxynicotinic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 5-methoxynicotinic acid using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents would also be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Iodo-5-methoxynicotinic acid can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid or aldehyde under strong oxidizing conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products:
Substitution: Products such as 6-azido-5-methoxynicotinic acid or 6-thiocyanato-5-methoxynicotinic acid.
Oxidation: Products such as 6-iodo-5-carboxynicotinic acid or 6-iodo-5-formylnicotinic acid.
Reduction: Products such as 5-methoxynicotinic acid.
Scientific Research Applications
Chemistry: 6-Iodo-5-methoxynicotinic acid is used as a building block in organic synthesis. Its iodine atom can be replaced by various functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of halogenated nicotinic acid derivatives on biological systems. It may serve as a probe to investigate the interactions of nicotinic acid derivatives with enzymes and receptors.
Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-Iodo-5-methoxynicotinic acid depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. For example, nicotinic acid derivatives are known to interact with G-protein-coupled receptors (GPCRs) and modulate signaling pathways involved in lipid metabolism and inflammation.
Comparison with Similar Compounds
6-Hydroxy-5-methoxynicotinic acid: Similar structure but with a hydroxyl group instead of an iodine atom.
5-Methoxynicotinic acid: Lacks the iodine atom at position 6.
6-Iodo-3-methoxynicotinic acid: Iodine atom at position 6 and methoxy group at position 3.
Uniqueness: 6-Iodo-5-methoxynicotinic acid is unique due to the presence of both iodine and methoxy groups on the nicotinic acid scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-iodo-5-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTRHYSEFXUPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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